
Nucleoside oQ
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nucleoside analogs are synthetic compounds that mimic the structure of natural nucleosides, which are the building blocks of DNA and RNA. These analogs have been widely used in scientific research and medical applications due to their ability to interfere with DNA replication and transcription. Among the various types of nucleoside analogs, nucleoside oQ has gained increasing attention in recent years due to its unique properties and potential applications.
作用机制
The mechanism of action of nucleoside oQ is based on its ability to form stable triazole-linked adducts with DNA. When this compound is incorporated into DNA strands, it can form adducts with neighboring DNA bases, which can interfere with DNA replication and transcription. The formation of these adducts can also lead to DNA damage and cell death, making this compound a potential anti-cancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of DNA replication and transcription, induction of DNA damage, and activation of apoptosis pathways. These effects are dependent on the concentration of this compound and the duration of exposure. At low concentrations, this compound can selectively inhibit DNA replication and transcription, while at high concentrations, it can induce DNA damage and cell death.
实验室实验的优点和局限性
One of the major advantages of nucleoside oQ is its ability to selectively label DNA strands and detect DNA damage. This property has been used in a variety of lab experiments, including DNA sequencing, DNA damage detection, and cell imaging. In addition, this compound is relatively easy to synthesize and can be incorporated into DNA strands using standard chemical synthesis techniques. However, one of the limitations of this compound is its potential toxicity and genotoxicity, which can limit its use in certain applications.
未来方向
There are several potential future directions for nucleoside oQ research, including the development of new synthesis methods, the optimization of labeling and detection techniques, and the exploration of new applications in cell imaging and cancer therapy. One potential direction is the development of new synthesis methods that can produce this compound analogs with improved properties, such as increased stability and reduced toxicity. Another potential direction is the optimization of labeling and detection techniques, which can improve the sensitivity and specificity of this compound-based assays. Finally, the exploration of new applications in cell imaging and cancer therapy can lead to the development of new diagnostic and therapeutic tools based on this compound.
合成方法
Nucleoside oQ can be synthesized using a modified version of the Huisgen cycloaddition reaction, which involves the reaction between an azide and an alkyne. The starting materials for this reaction are 5-ethynyl-2'-deoxyuridine and 5-azido-2'-deoxyuridine, which are commercially available or can be synthesized in-house. The reaction is carried out in the presence of a copper catalyst and a reducing agent, such as sodium ascorbate or tris(2-carboxyethyl)phosphine. The resulting product is this compound, which has a triazole ring fused to the uracil base.
科学研究应用
Nucleoside oQ has been used in a variety of scientific research applications, including DNA labeling, DNA sequencing, and DNA damage detection. One of the unique properties of this compound is its ability to form stable triazole-linked adducts with DNA, which can be detected using mass spectrometry or fluorescence techniques. This property has been exploited in DNA labeling and sequencing applications, where this compound is incorporated into DNA strands and then detected using mass spectrometry or fluorescence techniques. In addition, this compound has been used in DNA damage detection assays, where it can selectively detect oxidatively damaged DNA bases.
属性
| 107865-20-3 | |
分子式 |
C17H23N5O8 |
分子量 |
425.4 g/mol |
IUPAC 名称 |
2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[[(3,4-dihydroxy-6-oxabicyclo[3.1.0]hexan-2-yl)amino]methyl]-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H23N5O8/c18-17-20-14-6(15(28)21-17)4(1-19-7-9(25)10(26)13-12(7)30-13)2-22(14)16-11(27)8(24)5(3-23)29-16/h2,5,7-13,16,19,23-27H,1,3H2,(H3,18,20,21,28)/t5-,7?,8-,9?,10?,11-,12?,13?,16-/m1/s1 |
InChI 键 |
RRCFLRBBBFZLSB-MPMHWICOSA-N |
手性 SMILES |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=O)N)CNC4C(C(C5C4O5)O)O |
SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CNC4C(C(C5C4O5)O)O |
规范 SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N)CNC4C(C(C5C4O5)O)O |
同义词 |
nucleoside oQ |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


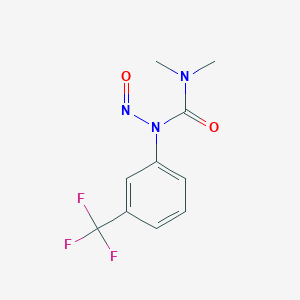

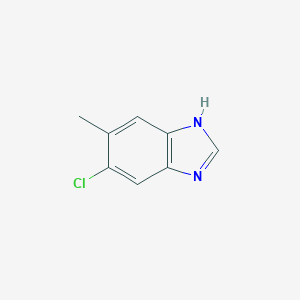
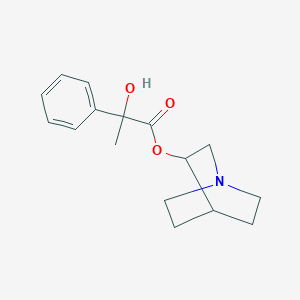
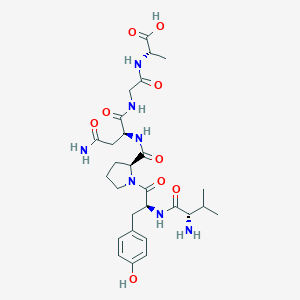

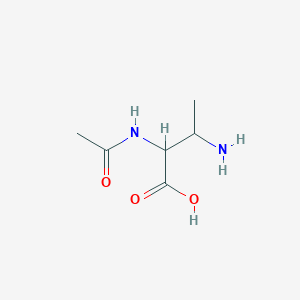
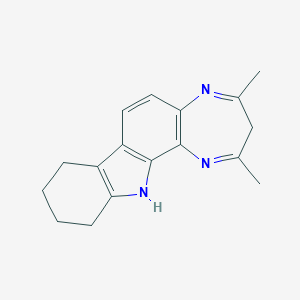
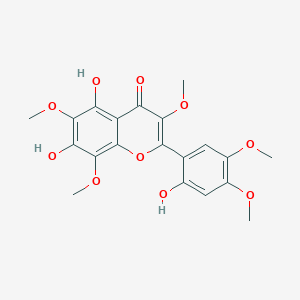
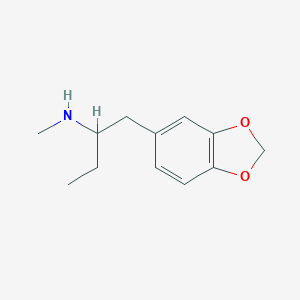
![4-[4-(Methylthio)phenyl]-1,3-thiazol-2-amine](/img/structure/B9420.png)

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-6,7-bis(acetyloxy)-3,5,6,7-tetrahydro-](/img/structure/B9425.png)
![5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B9429.png)
